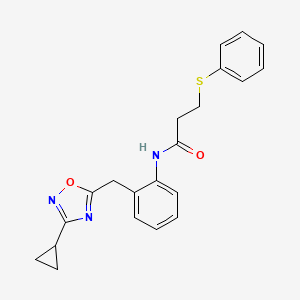

N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(phenylthio)propanamide

Description

N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(phenylthio)propanamide is a synthetic small molecule featuring a 1,2,4-oxadiazole core substituted with a cyclopropyl group at the 3-position. The oxadiazole ring is linked via a methylene bridge to a phenyl group, which is further connected to a propanamide backbone modified with a phenylthioether moiety. This structural architecture combines heterocyclic, aromatic, and sulfur-containing functionalities, making it a candidate for diverse applications, including medicinal chemistry and materials science.

Properties

IUPAC Name |

N-[2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-3-phenylsulfanylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O2S/c25-19(12-13-27-17-7-2-1-3-8-17)22-18-9-5-4-6-16(18)14-20-23-21(24-26-20)15-10-11-15/h1-9,15H,10-14H2,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOHMFUXGRGBKOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NOC(=N2)CC3=CC=CC=C3NC(=O)CCSC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(phenylthio)propanamide typically involves multiple steps, including the formation of the oxadiazole ring, the introduction of the cyclopropyl group, and the attachment of the phenylthio group. Common synthetic routes may include:

Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Cyclopropyl Group: This step may involve the use of cyclopropyl halides or cyclopropyl carbinols in the presence of suitable catalysts.

Attachment of the Phenylthio Group: This can be done through nucleophilic substitution reactions using phenylthiol or its derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(phenylthio)propanamide can undergo various chemical reactions, including:

Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenylthio group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylthio group can yield phenylsulfoxide or phenylsulfone derivatives.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

Medicine: Potential therapeutic applications could include its use as an anti-inflammatory, antimicrobial, or anticancer agent.

Industry: It may find use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(phenylthio)propanamide would depend on its specific interactions with molecular targets. Potential mechanisms could involve:

Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modulates.

Pathways Involved: Signal transduction pathways, metabolic pathways, or other cellular processes affected by the compound.

Comparison with Similar Compounds

Structural Comparison Table

Phenylthioether-Containing Analogues

The phenylthioether group in the target compound is structurally analogous to sulfur-modified propionic acid derivatives in , which are patented for anti-inflammatory applications. The sulfur atom’s electron-rich nature may enhance binding to biological targets via hydrophobic or π-π interactions, similar to 2-(substituted sulphur)propionic acid derivatives .

Functional Group Comparison

- Target Compound : Phenylthioether (C6H5-S-) linked to propanamide.

- Patent Compounds () : Substituted sulfones, sulfoxides, or thioethers on propionic acid backbones.

Substituted Oxadiazoles with Cyclic Aliphatic Groups

describes 3-(phenylthio)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide (CAS 2034462-62-7), which replaces the cyclopropyl group with a tetrahydropyran ring. This highlights how aliphatic ring choices impact physicochemical profiles .

Physicochemical Contrast

| Property | Target Compound (Cyclopropyl) | (Tetrahydropyran) |

|---|---|---|

| Predicted LogP | Higher (lipophilic) | Lower (polar) |

| Solubility | Likely lower | Likely higher |

Oxadiazole-Triazole Hybrids

details N-(2,4-dimethylphenyl)-3-[3-({[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamide, which incorporates dual oxadiazole rings and a thioether bridge. Hybrid structures often exhibit enhanced bioactivity due to synergistic interactions .

Q & A

Q. What are the optimal synthetic pathways for N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(phenylthio)propanamide, and what critical reaction conditions must be controlled?

- Methodological Answer : The synthesis involves multi-step reactions, including cyclopropane functionalization, oxadiazole ring formation, and amide coupling. Key steps include:

- Oxadiazole formation : Cyclopropyl groups can be introduced via cycloaddition reactions under controlled temperatures (e.g., 80–100°C) using nitrile oxides and nitriles .

- Thioether linkage : The phenylthio group is typically introduced via nucleophilic substitution or thiol-ene chemistry, requiring anhydrous conditions and catalysts like triethylamine .

- Amide coupling : Carbodiimide-based coupling agents (e.g., DCC) are used to attach the propanamide chain, with purity monitored via HPLC .

Critical parameters: solvent polarity (e.g., DMF vs. THF), reaction time, and temperature gradients to avoid side reactions .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and chromatographic methods?

- Methodological Answer :

- NMR : and NMR identify cyclopropyl protons (δ 1.0–1.5 ppm) and oxadiazole carbons (δ 155–165 ppm). Aromatic protons from the phenylthio group appear as multiplet signals (δ 7.0–7.5 ppm) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >95% purity. Mobile phases often combine acetonitrile and water with 0.1% formic acid .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 407.15 (CHNOS) .

Q. What preliminary biological assays are recommended to screen this compound for pharmacological activity?

- Methodological Answer :

- Antimicrobial Screening : Use agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Oxadiazole derivatives often exhibit MIC values <50 µg/mL .

- Cytotoxicity Assays : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC values. The phenylthio group may enhance membrane permeability .

- Enzyme Inhibition : Test against targets like COX-2 or HDACs using fluorometric assays, given the oxadiazole’s role in enzyme binding .

Advanced Research Questions

Q. How can computational methods predict the reactivity and binding interactions of this compound with biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger to model interactions with proteins (e.g., kinases). The cyclopropyl group may occupy hydrophobic pockets, while the oxadiazole forms hydrogen bonds .

- DFT Calculations : Gaussian software optimizes the molecular geometry and calculates frontier orbitals (HOMO/LUMO) to predict electron transfer in redox-mediated mechanisms .

- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories, focusing on RMSD and binding free energy (MM/PBSA) .

Q. How should researchers resolve contradictions in reported biological activities of structurally similar oxadiazole derivatives?

- Methodological Answer :

- Meta-Analysis : Compare datasets from PubChem and independent studies (e.g., antimicrobial IC values) to identify outliers. Adjust for variables like assay protocols or cell lines .

- SAR Studies : Systematically modify substituents (e.g., replacing cyclopropyl with tetrahydrofuran) to isolate contributions of specific groups to activity .

- Dose-Response Validation : Re-test disputed compounds under standardized conditions (e.g., CLSI guidelines for antimicrobials) to minimize inter-lab variability .

Q. What experimental design strategies optimize the synthesis yield and purity of this compound?

- Methodological Answer :

- DoE (Design of Experiments) : Apply factorial designs (e.g., 2) to test variables like temperature, solvent ratio, and catalyst concentration. Response surface methodology (RSM) identifies optimal conditions .

- Green Chemistry : Replace toxic solvents (e.g., DMF) with ionic liquids or PEG-400 to improve sustainability without compromising yield .

- In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR spectroscopy for real-time monitoring of intermediate formation .

Q. How can researchers investigate the metabolic stability and toxicity profile of this compound?

- Methodological Answer :

- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. The phenylthio group may undergo sulfoxidation .

- AMES Test : Screen for mutagenicity using Salmonella strains TA98 and TA100. Oxadiazoles with electron-withdrawing groups often show lower genotoxicity .

- hERG Assay : Patch-clamp electrophysiology evaluates cardiac toxicity risk by measuring potassium channel inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.